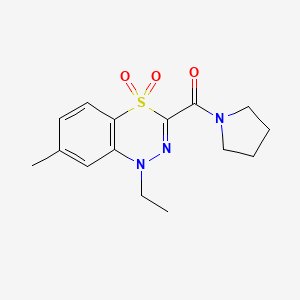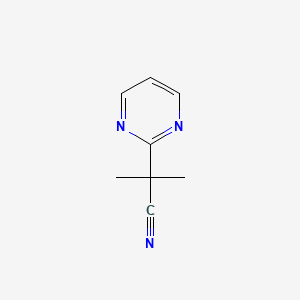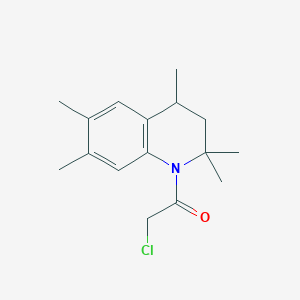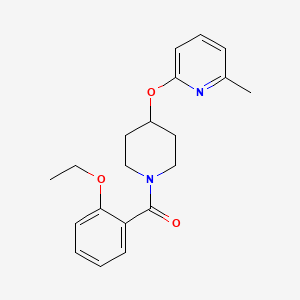![molecular formula C14H6Cl3F3N2 B2388968 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile CAS No. 213994-21-9](/img/structure/B2388968.png)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile” seems to be a complex organic molecule that likely contains a pyridine ring structure, which is a six-membered ring with five carbon atoms and one nitrogen atom . The molecule also contains several halogen atoms (chlorine and fluorine), as well as a nitrile group (-CN), which suggests it might have interesting reactivity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, related trifluoromethylpyridine (TFMP) derivatives can be synthesized through direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis
The molecular structure of this compound likely involves a pyridine ring substituted with various groups, including a trifluoromethyl group (-CF3), a nitrile group (-CN), and several chlorine atoms .Aplicaciones Científicas De Investigación
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies to study the effects of drugs on the body. It has also been used in pharmacological studies to study the effects of drugs on the central nervous system. Additionally, this compound has been used in laboratory experiments to study the effects of drugs on the cardiovascular system.
Mecanismo De Acción
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor. It binds to the NMDA receptor and activates it, resulting in an influx of calcium ions into the cell. This influx of calcium ions activates a variety of intracellular signaling pathways, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
The activation of the NMDA receptor by this compound can lead to a variety of biochemical and physiological effects. In particular, this compound has been shown to increase the release of neurotransmitters, such as glutamate, dopamine, and serotonin. Additionally, this compound has been shown to modulate the activity of a variety of enzymes, including protein kinase C (PKC) and cyclooxygenase-2 (COX-2).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. Additionally, it has a high affinity for the NMDA receptor, making it an effective agonist. However, this compound also has some limitations. It is not as selective as other NMDA receptor agonists, so it may activate other receptors as well. Additionally, it is not very stable in solution, so it must be stored in a dry, dark place.
Direcciones Futuras
There are a variety of future directions for research involving 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile. One potential area of research is to explore the effects of this compound on other receptors, such as the muscarinic, serotonin, and gamma-aminobutyric acid (GABA) receptors. Additionally, further research could be done to explore the effects of this compound on other biochemical pathways, such as the phosphoinositide 3-kinase (PI3K) pathway. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its potential use in the treatment of neurological and psychiatric disorders. Finally, further research could be done to explore the potential toxicity of this compound in humans.
Métodos De Síntesis
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile can be synthesized by reacting 2-chloro-5-(trifluoromethyl)pyridine with 2,4-dichlorophenylacetonitrile in the presence of anhydrous potassium carbonate and acetic anhydride. The reaction is carried out at a temperature of 70°C for 24 hours. The product is then isolated and purified by column chromatography.
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl3F3N2/c15-8-1-2-9(11(16)4-8)10(5-21)13-12(17)3-7(6-22-13)14(18,19)20/h1-4,6,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVJSXWJRABXHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl3F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Methoxyphenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2388887.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2388889.png)
![5-Methoxycarbonyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxopyridine-3-carboxylic acid](/img/structure/B2388890.png)
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2388894.png)
![5,6-Dimethyl-7-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2388895.png)
![10-ethoxy-3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2388898.png)
![N-(3-acetylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2388900.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2388902.png)

![2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2388907.png)
